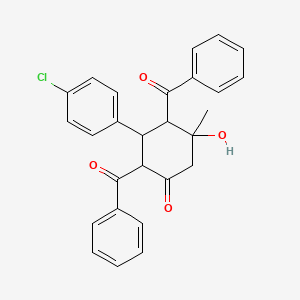
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, but was never marketed for human use. Instead, it was used as a research chemical and as a tool for studying the opioid receptor system. In recent years, however, it has emerged as a popular recreational drug, leading to concerns about its safety and potential for abuse.
作用機序
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone is a potent agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone binds to the mu opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the reduction of pain perception. It also produces feelings of euphoria and sedation, which are responsible for its abuse potential.
Biochemical and Physiological Effects:
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce dependence and addiction, as well as a range of other adverse effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
One advantage of using 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone in laboratory experiments is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the opioid receptor system and for identifying novel ligands for the mu receptor. However, its abuse potential and potential for producing adverse effects limit its usefulness in certain types of experiments, particularly those involving animal models.
将来の方向性
There are a number of future directions for research on 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, including the development of novel ligands for the mu opioid receptor, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications. Additionally, there is a need for further research on the safety and potential for abuse of 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, particularly given its emergence as a recreational drug in recent years.
合成法
The synthesis of 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2,4-dimethoxybenzyl alcohol to form the intermediate 2,4-dimethoxybenzyl 4-chlorobenzoate. This intermediate is then reacted with 5-hydroxy-5-methylcyclohexanone in the presence of a base to form 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone. The synthesis is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone has been used extensively in scientific research to study the opioid receptor system. Specifically, it has been used to investigate the structure-activity relationships of opioids and to identify novel ligands for the mu opioid receptor. It has also been used as a tool for studying the pharmacokinetics and pharmacodynamics of opioids.
特性
IUPAC Name |
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClO4/c1-27(32)16-21(29)23(25(30)18-8-4-2-5-9-18)22(17-12-14-20(28)15-13-17)24(27)26(31)19-10-6-3-7-11-19/h2-15,22-24,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXBTMMYPIUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoyl-5-hydroxy-5-methyl-3-(4'-chloro-phenyl)cyclohexanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)
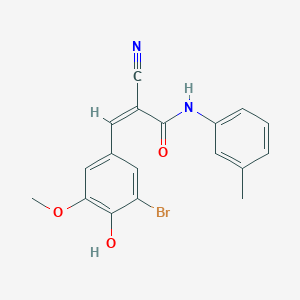
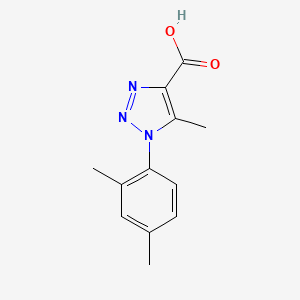
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)
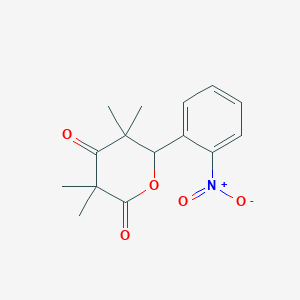
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)
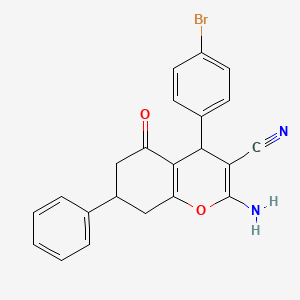
![5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924648.png)

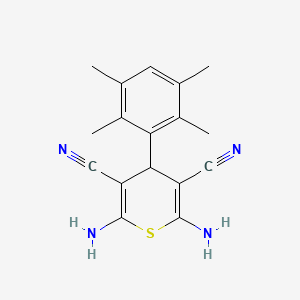
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)